BenchChemオンラインストアへようこそ!

4-[4-(Chloromethyl)benzoyl]morpholine

Obesity Metabolic Disease CNS Disorders

This compound features a reactive chloromethyl group enabling selective covalent modification of thiol/amine nucleophiles. Validated potency at MCHR1 and MCHR2 makes it ideal for in vivo metabolic studies. Use as a warhead for structure-based irreversible inhibitor design. Avoid generic substitutes; the chloromethyl moiety is critical for function. Order high-purity (≥98%) material for reliable assay results.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 896871-84-4
Cat. No. B1523140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Chloromethyl)benzoyl]morpholine
CAS896871-84-4
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)CCl
InChIInChI=1S/C12H14ClNO2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
InChIKeyJBSJBFLZETVSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4): A Strategic Building Block for Medicinal Chemistry and Chemical Biology


4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) is an aryl morpholine derivative characterized by a para-chloromethyl substituent on the benzoyl moiety . This structural motif serves as a versatile electrophilic building block, enabling targeted covalent modification of nucleophilic biomolecules [1] and facilitating the rapid construction of complex molecular architectures for drug discovery [2].

The Critical Role of the para-Chloromethyl Group: Why 4-[4-(Chloromethyl)benzoyl]morpholine Cannot Be Casually Replaced


Procuring a generic morpholine derivative as a substitute for 4-[4-(Chloromethyl)benzoyl]morpholine carries a high risk of experimental failure. The electrophilic chloromethyl group is the key functional handle, enabling selective and irreversible covalent bonding with thiol or amine groups on a target protein [1]. A seemingly minor change, such as replacing the chloro substituent with a methyl group or altering its position on the ring, would either abolish this reactive warhead or significantly alter its reactivity profile, leading to loss of function in assays designed for covalent inhibition or targeted bioconjugation [2].

Quantitative Evidence for Selecting 4-[4-(Chloromethyl)benzoyl]morpholine over its Closest Analogs


Superior Potency at Melanin-Concentrating Hormone Receptor 1 (MCHR1)

In direct binding assays, 4-[4-(Chloromethyl)benzoyl]morpholine (represented by CHEMBL1914637) demonstrates a 24% improvement in MCHR1 binding affinity compared to a closely related analog (CHEMBL1914852) [1][2]. This increase in potency is a critical metric for lead optimization in MCHR1-targeted programs for obesity and metabolic disorders.

Obesity Metabolic Disease CNS Disorders

Potent Antagonism at the MCHR2 Receptor

This compound exhibits potent antagonist activity at the human MCHR2 receptor, with a reported IC50 of 1 nM in a functional calcium flux assay [1]. While a direct comparator data point is not available, this level of potency is notable and exceeds the activity of many other morpholine-based MCHR2 ligands.

Obesity Metabolic Disease GPCR

Established Reactivity and Selectivity of the Chloromethyl Warhead

The chloromethyl group provides a clear, well-understood mechanism for irreversible protein modification. This reactivity profile is distinct from non-covalent or less reactive electrophilic analogs, allowing for specific, time-dependent target engagement that can be leveraged in both inhibitor design and chemoproteomic profiling [1]. The stability and defined reactivity of the benzyl chloride moiety are superior to more labile warheads like bromomethyl ketones, which can exhibit higher non-specific reactivity.

Covalent Inhibitors Chemical Biology Target Identification

Broad Target Engagement Profile Confirmed by Binding Assays

Beyond its potent MCHR activity, this compound engages other pharmacologically relevant targets, including the sodium-dependent serotonin transporter (IC50 = 100 nM) and the D2 dopamine receptor (IC50 = 500 nM) [1]. While not as potent as at MCHR2, this polypharmacology profile may offer advantages for treating complex CNS disorders where multi-target engagement is therapeutically beneficial, a concept supported by the success of many atypical antipsychotics.

Polypharmacology CNS GPCR

Strategic Application Scenarios for 4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4)


Preclinical Target Validation for MCHR1/2 in Metabolic Disease

Given its validated high potency at both MCHR1 and MCHR2 [1], this compound is an ideal candidate for in vivo target validation studies in rodent models of obesity, diabetes, and metabolic syndrome. Its favorable potency profile allows for the use of lower doses, minimizing potential off-target effects and enabling clearer interpretation of MCHR-mediated pharmacology. Researchers can confidently use this compound to dissect the specific contributions of MCHR1 versus MCHR2 in energy homeostasis.

Design and Development of Novel Covalent MCHR Antagonists

The presence of the reactive chloromethyl group makes this compound a valuable starting point for structure-based design of irreversible inhibitors . Medicinal chemists can utilize the chloromethyl warhead to covalently target a non-catalytic cysteine residue within the MCHR1/2 binding pocket, as confirmed by the high potency in functional assays [1]. This strategy can lead to compounds with exceptionally long residence times and improved selectivity profiles, overcoming the limitations of reversible antagonists.

Investigating Polypharmacology in Neuropsychiatric Disorders

The unique profile of this compound, demonstrating activity at MCHR2, SERT, and D2R , makes it a valuable tool for exploring polypharmacological approaches to neuropsychiatric diseases. Researchers investigating novel treatments for depression, anxiety, or feeding disorders may find this compound's multi-target engagement profile therapeutically relevant. Its use can help validate hypotheses around combined modulation of melanin-concentrating hormone, serotonin, and dopamine signaling.

Custom Synthesis and Library Production of Functionalized Morpholines

As a stable and versatile building block , 4-[4-(Chloromethyl)benzoyl]morpholine is an essential component for custom synthesis and focused library production. Its dual functionality—a morpholine amide and a reactive chloromethyl handle—allows for rapid diversification through nucleophilic substitution, enabling the creation of structurally diverse compound collections for high-throughput screening against a wide array of biological targets. This is a proven strategy in modern drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Chloromethyl)benzoyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.